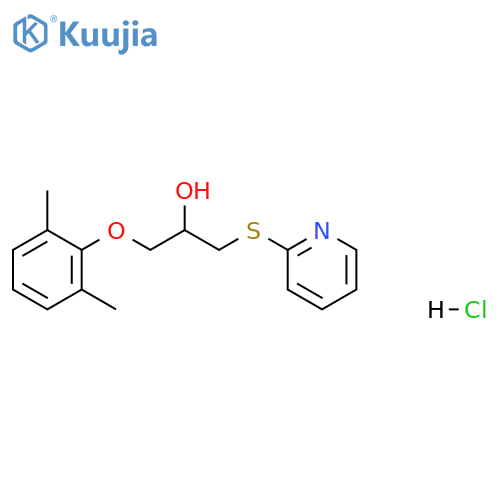Cas no 1331266-04-6 (1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride)

1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(2,6-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol:hydrochloride
- 1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride
-
- インチ: 1S/C16H19NO2S.ClH/c1-12-6-5-7-13(2)16(12)19-10-14(18)11-20-15-8-3-4-9-17-15;/h3-9,14,18H,10-11H2,1-2H3;1H
- InChIKey: RZINTCCVULJOAR-UHFFFAOYSA-N
- SMILES: C(OC1=C(C)C=CC=C1C)C(O)CSC1=NC=CC=C1.[H]Cl
1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3368-0165-1mg |
1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride |
1331266-04-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3368-0165-2mg |
1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride |
1331266-04-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3368-0165-5mg |
1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride |
1331266-04-6 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3368-0165-2μmol |
1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride |
1331266-04-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3368-0165-3mg |
1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride |
1331266-04-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3368-0165-4mg |
1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride |
1331266-04-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3368-0165-5μmol |
1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride |
1331266-04-6 | 90%+ | 5μl |
$63.0 | 2023-04-26 |
1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride 関連文献
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochlorideに関する追加情報
Introduction to 1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride (CAS No. 1331266-04-6)
1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride, identified by its CAS number 1331266-04-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to a class of molecules characterized by its unique structural motifs, which include a phenoxy group linked to a propanol backbone and a pyridin-2-ylsulfanyl moiety. Such structural features make it a promising candidate for further exploration in drug discovery and medicinal chemistry.
The phenoxy and pyridin-2-ylsulfanyl groups are particularly noteworthy due to their ability to modulate biological pathways through interactions with various enzymes and receptors. The presence of these functional groups in 1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride suggests potential applications in the development of therapeutic agents targeting neurological disorders, inflammatory conditions, and metabolic diseases. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such compounds with greater accuracy, further validating their therapeutic potential.
In the context of modern drug design, the hydrochloride salt form of this compound enhances its solubility and bioavailability, making it more suitable for in vitro and in vivo studies. The hydrochloride derivative is particularly advantageous in pharmacological assays where solubility is a critical factor. Studies have demonstrated that the hydrochloride salt exhibits improved stability under various storage conditions, which is essential for maintaining the integrity of pharmaceutical formulations.
Recent research has highlighted the role of 1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride in modulating inflammatory pathways. The compound has been shown to interact with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound may offer a novel approach to treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Preclinical studies have also indicated that this molecule exhibits anti-proliferative effects on certain cancer cell lines, suggesting its potential as an anti-cancer agent.
The dimethylphenyl moiety in the phenoxy group contributes to the compound's lipophilicity, which can influence its membrane permeability and distribution within biological systems. This property is particularly relevant in drug development, as it determines how well a molecule can cross biological barriers such as the blood-brain barrier. Researchers are exploring ways to optimize this aspect of the molecule to enhance its therapeutic efficacy while minimizing side effects.
Another area of interest is the interaction between 1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride and biological targets at the molecular level. High-resolution crystal structures of protein-ligand complexes have provided valuable insights into how this compound binds to its targets. These structural insights are being used to guide the design of next-generation analogs with improved binding affinity and selectivity. For instance, modifications to the pyridin-2-ylsulfanyl group have been shown to enhance interactions with specific protein domains, leading to more potent pharmacological effects.
The synthesis of 1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride presents unique challenges due to its complex structural features. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key carbon-carbon bonds efficiently. Additionally, green chemistry principles have been applied to minimize waste and improve reaction yields, aligning with sustainable pharmaceutical practices.
In conclusion, 1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride (CAS No. 1331266-04-6) represents a promising entity in pharmaceutical research with significant potential for therapeutic applications. Its unique structural composition and demonstrated biological activity make it an attractive candidate for further investigation. As research continues to uncover new insights into its mechanisms of action, this compound is likely to play an increasingly important role in the development of novel drugs targeting various diseases.
1331266-04-6 (1-(2,6-dimethylphenoxy)-3-(pyridin-2-ylsulfanyl)propan-2-ol hydrochloride) Related Products
- 852440-95-0(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide)
- 941951-30-0(N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)
- 252209-96-4(methyl 2-(3-aminophenyl)-2-methylpropanoate)
- 1805935-94-7(4-Bromo-6-(difluoromethyl)-3-methylpyridine-2-carboxaldehyde)
- 2171580-39-3(9-methyl-5-(1,3-thiazol-2-yl)-1-oxa-4-azaspiro5.6dodecane)
- 847396-63-8(1-benzyl-4-{1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)
- 1285536-79-9(N'-[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)
- 1804739-16-9(2-Fluoro-5-(fluoromethyl)-3-nitro-4-(trifluoromethoxy)pyridine)
- 1207001-83-9(2-(4-chlorophenoxy)-2-methyl-N-(2-{2-methyl-6-(morpholin-4-yl)pyrimidin-4-ylamino}ethyl)propanamide)
- 2137433-28-2(Cyclopentanamine, 2-(3-methyl-1-pyrrolidinyl)-, (1R,2S)-rel-)




